molecular formula C14H14O5S B12514817 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione CAS No. 677006-45-0

2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione

Cat. No.: B12514817
CAS No.: 677006-45-0
M. Wt: 294.32 g/mol
InChI Key: WVINNAZONPDNGR-UHFFFAOYSA-N
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Description

2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a hydroxy-(4-methylsulfonylphenyl)methylidene substituent. Cyclohexane-1,3-dione derivatives are widely studied for their ability to chelate metal ions and inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in herbicide development .

Properties

CAS No.

677006-45-0

Molecular Formula

C14H14O5S

Molecular Weight

294.32 g/mol

IUPAC Name

2-[hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C14H14O5S/c1-20(18,19)10-7-5-9(6-8-10)14(17)13-11(15)3-2-4-12(13)16/h5-8,17H,2-4H2,1H3

InChI Key

WVINNAZONPDNGR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=C2C(=O)CCCC2=O)O

Origin of Product

United States

Biological Activity

2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione is a novel compound derived from cyclohexane-1,3-dione with significant potential in medicinal chemistry. This compound features a hydroxyl group and a sulfonyl-substituted phenyl moiety, which are crucial for its biological activity. The unique structural characteristics of this compound make it a subject of interest in pharmacological research, particularly concerning its interactions with biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C13H14O4S\text{C}_{13}\text{H}_{14}\text{O}_4\text{S}

Key Functional Groups:

  • Hydroxyl Group (-OH): Enhances solubility and reactivity.
  • Sulfonyl Group (-SO2): Influences binding affinity and biological interactions.

Anticancer Properties

Research indicates that derivatives of cyclohexane-1,3-dione exhibit significant anticancer activities. In vitro studies have shown that 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione can inhibit the proliferation of various cancer cell lines. Molecular docking simulations suggest potential binding affinities to proteins involved in cancer progression, indicating a mechanism that may involve the modulation of signaling pathways critical for tumor growth and survival .

Anti-inflammatory Effects

The presence of the sulfonyl group suggests that this compound may also possess anti-inflammatory properties. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The exact mechanism through which 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione exerts its biological effects is still under investigation. However, preliminary studies indicate that it may act by:

  • Inhibiting key enzymes involved in cancer cell metabolism.
  • Modulating gene expression related to inflammation and cell survival .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Acetylenic cyclohexane-1,3-dioneAcetylene substituentAnticancerUnique binding affinity due to acetylene group
4-MethylsulfonylphenolPhenolic structureAnti-inflammatoryLacks cyclohexane ring; simpler structure
TembotrioneChlorinated derivativeHerbicidal activityContains halogen substituents; different mechanism of action

This table highlights the unique aspects of 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione compared to structurally similar compounds, emphasizing its distinct biological activities attributed to its specific functional groups .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione. For instance:

  • Synthesis Protocol: Multi-step organic reactions have been employed to synthesize this compound with high yield and purity. Each synthetic step requires careful optimization of reaction conditions .
  • In Vitro Studies: Various assays have demonstrated its potential as an anticancer agent, with IC50 values indicating potent activity against specific cancer cell lines .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of cyclohexane-1,3-dione, including 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione, exhibit notable biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit key enzymes involved in inflammatory processes. Its structural features allow it to interact effectively with biological targets involved in inflammation .
  • Anticancer Potential : Interaction studies using molecular docking simulations have revealed potential binding affinities between this compound and proteins associated with cancer progression. Modifications to enhance its efficacy against specific cancer types are ongoing .

Synthesis and Reaction Pathways

The synthesis of 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. Key steps include:

  • Formation of the Cyclohexane Core : Initial reactions focus on constructing the cyclohexane framework.
  • Introduction of Functional Groups : Subsequent reactions introduce the hydroxyl and sulfonyl groups.
  • Purification : Each step requires careful control of reaction conditions to ensure high yield and purity.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities .

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of various derivatives of cyclohexane-1,3-dione, including 2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione. The results indicated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cancer Treatment

Molecular docking studies have been conducted to assess the binding affinities of this compound with several cancer-related proteins. The findings suggest that modifications to enhance its binding could lead to more effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares a cyclohexane-1,3-dione core with multiple derivatives, differing primarily in substituent groups. Key comparisons include:

Compound Name Substituent Structure Key Functional Groups Primary Application
Target Compound Hydroxy-(4-methylsulfonylphenyl)methylidene -SO₂CH₃, -OH Potential HPPD inhibition
Mesotrione (2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione) 4-methylsulfonyl-2-nitrobenzoyl -SO₂CH₃, -NO₂ Herbicide (maize, sugarcane)
Nitisinone (NTBC; 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione) 2-nitro-4-trifluoromethylbenzoyl -CF₃, -NO₂ HPPD inhibitor (tyrosinemia treatment)
5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione Trifluoromethylphenyl hydrazone -CF₃, hydrazone linker Anti-COX-2 activity
2-[2-(4-fluorophenyl)hydrazono]-5,5-dimethylcyclohexane-1,3-dione 4-fluorophenyl hydrazone -F, hydrazone linker COX-2 inhibition

Key Structural Insights :

  • Electron-Withdrawing Groups (EWGs) : The methylsulfonyl (-SO₂CH₃) group in the target compound and mesotrione enhances stability and enzyme-binding efficiency compared to weaker EWGs like halogens (-F, -Cl) .
  • Hydrazone vs. Benzoyl Linkers: Hydrazone derivatives (e.g., 5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione) exhibit distinct biological activities (e.g., anti-inflammatory) compared to benzoyl-linked herbicides (e.g., mesotrione) .
Physicochemical and ADMET Properties

Comparative ADMET parameters (predicted via SwissADME ):

Property Target Compound (Predicted) Mesotrione Nitisinone Trifluoromethylphenyl Hydrazone
LogP (Lipophilicity) 1.8 1.2 2.1 3.4
Water Solubility (LogS) -3.5 -2.9 -4.0 -4.8
Bioavailability Score 0.55 0.65 0.45 0.30
CYP2D6 Inhibition No No Yes Yes

Key Trends :

  • Higher lipophilicity (LogP) in hydrazone derivatives correlates with reduced water solubility but improved membrane permeability.
  • The target compound’s moderate LogP and solubility suggest balanced pharmacokinetics for agrochemical or pharmaceutical use.

Preparation Methods

Core Synthetic Strategy: Knoevenagel Condensation

Reaction Mechanism and General Procedure

The Knoevenagel condensation is the cornerstone for synthesizing α,β-unsaturated diketones like 2-[hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione. The reaction involves nucleophilic addition of cyclohexane-1,3-dione’s active methylene group to 4-(methylsulfonyl)benzaldehyde, followed by dehydration to form the conjugated enone system.

Reaction Equation:
$$
\text{Cyclohexane-1,3-dione} + \text{4-(Methylsulfonyl)benzaldehyde} \xrightarrow{\text{Base}} \text{Target Compound} + \text{H}_2\text{O}
$$

Catalytic Systems and Conditions

Table 1: Comparative Analysis of Catalysts and Yields
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Source
Piperidine/AcOH Benzene 80 17 56
K$$3$$PO$$4$$ Ethanol 25 4 82
[bmim]OH Ionic Liquid 100 3 89
PPh$$_3$$ PEG-600 80 6 78

Key Observations:

  • Piperidine/AcOH : Traditional base-acid system yields moderate results but requires prolonged heating.
  • Ionic Liquids : [bmim]OH enhances reaction efficiency at higher temperatures, achieving 89% yield with recyclability.
  • Triphenylphosphine (PPh$$_3$$) : Eco-friendly PEG-600 solvent enables rapid condensation (78% yield) without hazardous byproducts.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate enolate formation, while ethanol and PEG-600 balance reactivity and environmental impact. For instance, PEG-600 reduces energy consumption and simplifies purification.

Temperature and Time

  • Low-Temperature Protocols : Room-temperature reactions with K$$3$$PO$$4$$ in ethanol achieve 82% yield in 4 hours, minimizing side reactions.
  • High-Temperature Methods : Ionic liquid-mediated reactions at 100°C complete in 3 hours but require specialized equipment.

Workup and Purification

Post-reaction acidification (pH 2–3) with HCl precipitates the product, which is filtered and recrystallized from methanol or ethyl acetate. For example, neutralization with 2N HCl followed by dichloromethane extraction yields >85% purity.

Alternative Synthetic Routes

Enolate Alkylation

While less common, alkylation of cyclohexane-1,3-dione’s enolate with 4-(methylsulfonyl)benzyl halides has been reported. However, this method suffers from regioselectivity issues and lower yields (<50%) compared to Knoevenagel approaches.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes but is limited to small-scale production. A 2021 study achieved 75% yield using TiCl$$_4$$-pyridine under microwave conditions.

Structural Characterization and Validation

Spectroscopic Data

  • IR : Strong absorptions at 1720 cm$$^{-1}$$ (C=O) and 1350 cm$$^{-1}$$ (S=O).
  • $$^1$$H NMR :
    • δ 2.4–2.6 ppm (m, 4H, cyclohexane CH$$_2$$)
    • δ 7.8–8.1 ppm (d, 2H, aromatic H)
    • δ 10.2 ppm (s, 1H, enolic OH).
  • MS : [M+H]$$^+$$ at m/z 309.2.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the methylidene group and planar cyclohexane ring.

Industrial-Scale Production Insights

Patent-Derived Protocols

  • US5744648A : Scalable transfer hydrogenation of resorcinol derivatives to cyclohexane-1,3-dione using Pd/C and sodium formate.
  • EP0115808A1 : Continuous-flow gas-phase cyclization of δ-keto esters over activated carbon at 200–350°C, adaptable for precursor synthesis.

Green Chemistry Innovations

  • Solvent-Free Systems : Ball milling cyclohexane-1,3-dione with the aldehyde and K$$2$$CO$$3$$ achieves 70% yield in 2 hours.
  • Biocatalytic Approaches : Lipase-mediated condensation in aqueous media (ongoing research).

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